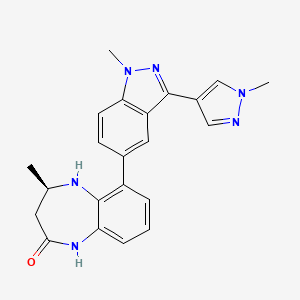
CPI-637
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPI-637 is a selective and cell-active benzodiazepinone CBP/EP300 bromodomain inhibitor. It is known for its ability to inhibit the cyclic-AMP response element binding protein (CBP) and adenoviral E1A binding protein of 300 kDa (EP300), which are homologous bromodomain-containing proteins . This compound has shown significant potential in scientific research, particularly in the fields of epigenetics and oncology.
Mechanism of Action
Target of Action
CPI-637 is a potent dual inhibitor that primarily targets the CBP (CREB-binding protein) and EP300 (E1A binding protein P300) . These proteins are highly homologous, bromodomain-containing transcription coactivators involved in numerous cellular pathways relevant to oncology .
Mode of Action
This compound exerts its effects by inhibiting the bromodomains of CBP and EP300 . It has a specific suppressive effect on both BRD4 and TIP60 . By inhibiting these targets, this compound can reactivate latent HIV-1 in vitro by permitting Tat to bind positive transcription elongation factor b (P-TEFb) and assembling Tat-super-elongation complex (SEC) formation . Furthermore, this compound-mediated TIP60 downregulation further stimulates BRD4 dissociation from the HIV-1 long terminal repeat (LTR) promoter, allowing Tat to more effectively bind P-TEFb compared to BRD4 inhibition alone .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits MYC expression in AMO-1 cells . MYC is a crucial transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. In the context of HIV-1, this compound impacts the pathway involving the Tat protein and P-TEFb, leading to the reactivation of latent HIV-1 .
Pharmacokinetics
It is known that this compound is active in cells and inhibits myc expression in amo-1 cells with an ec50 of 060 μM .
Result of Action
This compound exerts a potent synergistic effect but alleviates global T cell activation and blocks viral spread to uninfected bystander CD4+ T cells with minimal cytotoxicity . This suggests that this compound could be a promising latency-reversing agent (LRA) for HIV-1, deserving further investigation for development as a promising LRA with a “shock and kill” strategy .
Biochemical Analysis
Biochemical Properties
CPI-637 plays a crucial role in biochemical reactions by inhibiting the activity of CBP (CREB-binding protein) and EP300 (E1A binding protein p300), both of which are bromodomain-containing proteins. These proteins are involved in the regulation of gene expression through histone acetylation. This compound binds to the bromodomains of CBP and EP300 with high affinity, thereby preventing their interaction with acetylated histones. This inhibition disrupts the transcriptional activation of genes regulated by these proteins, leading to altered gene expression profiles .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting CBP and EP300, this compound affects the expression of genes involved in these pathways, leading to reduced cell viability and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bromodomains of CBP and EP300. This binding prevents the recruitment of these proteins to acetylated histones, thereby inhibiting their role in transcriptional activation. The inhibition of CBP and EP300 leads to decreased acetylation of histones, resulting in a more condensed chromatin structure and reduced gene expression. Additionally, this compound has been shown to inhibit the expression of MYC, a key oncogene, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on CBP and EP300 for several days in vitro. Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects, including weight loss and organ toxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CBP and EP300. These proteins play a role in the regulation of metabolic genes, and their inhibition by this compound can lead to changes in metabolic flux and metabolite levels. Additionally, this compound may affect the activity of enzymes involved in drug metabolism, potentially influencing its own pharmacokinetics and those of co-administered drugs .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. This compound has been shown to accumulate in the nucleus, where it exerts its inhibitory effects on CBP and EP300 .
Subcellular Localization
This compound predominantly localizes to the nucleus, where it interacts with CBP and EP300. The compound’s nuclear localization is facilitated by its ability to bind to the bromodomains of these proteins, which are primarily found in the nucleus. This localization is crucial for this compound’s activity, as it allows the compound to effectively inhibit the transcriptional functions of CBP and EP300 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPI-637 involves multiple steps, starting with the preparation of the core benzodiazepinone structure. The key steps include:
Formation of the benzodiazepinone core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the indazole moiety: This step typically involves the coupling of the benzodiazepinone core with an indazole derivative using a palladium-catalyzed cross-coupling reaction.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
CPI-637 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups onto the benzodiazepinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .
Scientific Research Applications
CPI-637 has a wide range of scientific research applications, including:
Epigenetics: This compound is used to study the role of CBP and EP300 in gene regulation and chromatin remodeling.
HIV Research: This compound has been investigated as a latency-reversing agent for HIV-1, showing promise in reactivating latent reservoirs.
Drug Discovery: This compound serves as a valuable tool in the discovery and development of new therapeutic agents targeting epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
SGC-CBP30: Another CBP/EP300 bromodomain inhibitor with similar selectivity and potency.
I-CBP112: A selective inhibitor of CBP/p300 with a different chemical structure.
Uniqueness of CPI-637
This compound stands out due to its high selectivity and cell activity. It has shown superior potency in inhibiting MYC expression in cancer cells compared to other similar compounds. Additionally, this compound has demonstrated potential as a dual-target inhibitor for both BRD4 and TIP60 proteins, making it a promising candidate for HIV-1 latency reversal .
Properties
IUPAC Name |
(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKDWYIRJGJCA-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

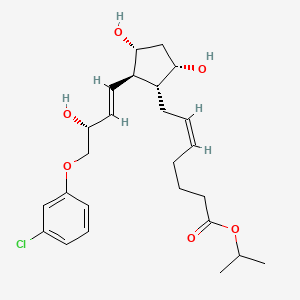
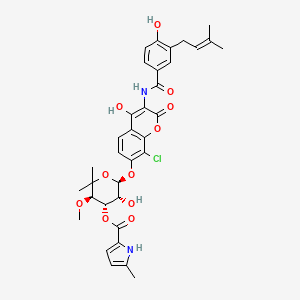

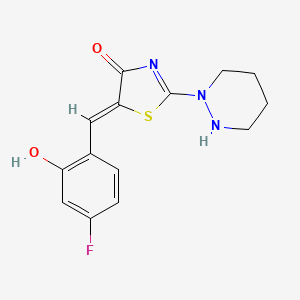

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
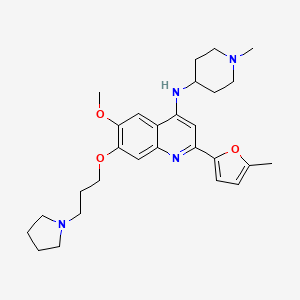
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)


